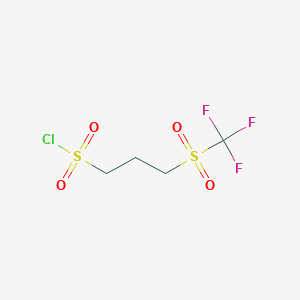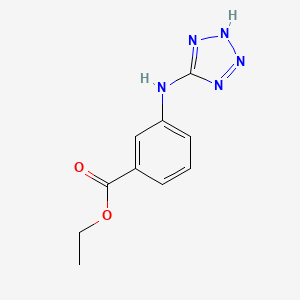![molecular formula C25H21N3O B2484543 3,4-Dimethyl-N,2-diphenyl-4H-pyrrolo[1,2-a]benzimidazol-1-carboxamid CAS No. 539807-99-3](/img/structure/B2484543.png)
3,4-Dimethyl-N,2-diphenyl-4H-pyrrolo[1,2-a]benzimidazol-1-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-dimethyl-N,4-diphenyl-2,7-diazatricyclo[6400^{2,6}]dodeca-1(12),3,5,8,10-pentaene-3-carboxamide is a complex organic compound with a unique tricyclic structureIts structure features multiple aromatic rings and nitrogen atoms, which contribute to its reactivity and potential biological activity .
Wissenschaftliche Forschungsanwendungen
5,7-dimethyl-N,4-diphenyl-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),3,5,8,10-pentaene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Vorbereitungsmethoden
The synthesis of 5,7-dimethyl-N,4-diphenyl-2,7-diazatricyclo[6400^{2,6}]dodeca-1(12),3,5,8,10-pentaene-3-carboxamide involves several stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
laboratory-scale synthesis can be achieved through careful control of reaction parameters and purification techniques to ensure high purity and yield .
Analyse Chemischer Reaktionen
5,7-dimethyl-N,4-diphenyl-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),3,5,8,10-pentaene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Wirkmechanismus
The mechanism of action of 5,7-dimethyl-N,4-diphenyl-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),3,5,8,10-pentaene-3-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5,7-dimethyl-N,4-diphenyl-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),3,5,8,10-pentaene-3-carboxamide include other tricyclic diazatricyclo compounds with varying substituents. These compounds share a similar core structure but differ in the nature and position of their substituents, which can affect their reactivity and biological activity. Examples include:
- 9,9-dimethyl-1,6-diphenyl-7,8-diazatricyclo[4.2.1.0(2,5)]nona-3,7-diene
- 1,9,9-trimethyl-6-phenyl-7,8-diazatricyclo[4.2.1.0(2,5)]nona-3,7-diene
These similar compounds highlight the diversity and potential of tricyclic diazatricyclo structures in various scientific applications.
Eigenschaften
IUPAC Name |
3,4-dimethyl-N,2-diphenylpyrrolo[1,2-a]benzimidazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O/c1-17-22(18-11-5-3-6-12-18)23(24(29)26-19-13-7-4-8-14-19)28-21-16-10-9-15-20(21)27(2)25(17)28/h3-16H,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXHJMKSHNRPDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2N(C3=CC=CC=C3N2C(=C1C4=CC=CC=C4)C(=O)NC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-methyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2484460.png)
![5-({[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2484463.png)
![1-[3-(3-Bromophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-3-methylpiperidine](/img/structure/B2484464.png)
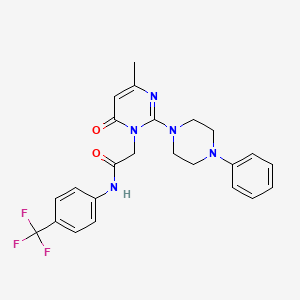
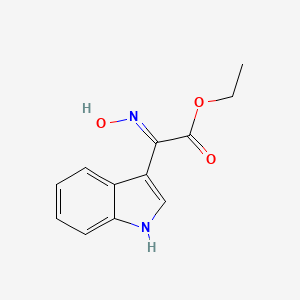
![4-Methyl-2-{[(oxolan-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B2484468.png)
![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2484469.png)
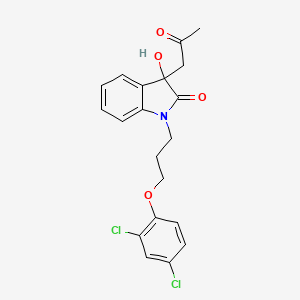
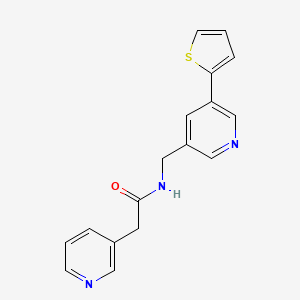
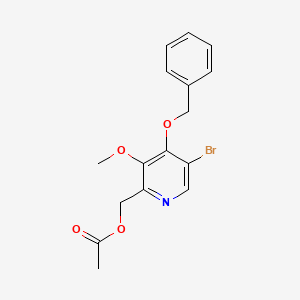

![3-[(4-methoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2484477.png)
